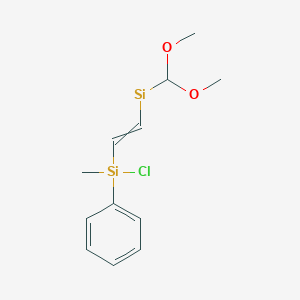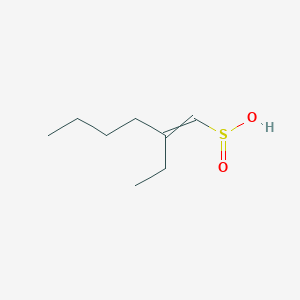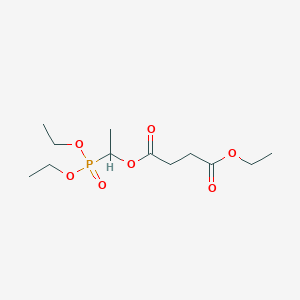![molecular formula C11H18O2 B14574928 Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate CAS No. 61612-42-8](/img/structure/B14574928.png)
Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate typically involves the esterification of the corresponding acid with methanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process involves the following steps:
Esterification: The carboxylic acid reacts with methanol in the presence of an acid catalyst.
Purification: The resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl dihydrojasmonate: Known for its fragrance properties and used in perfumery.
Methyl jasmonate: Studied for its role in plant defense mechanisms and potential therapeutic applications.
Uniqueness
Methyl [(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds.
Properties
CAS No. |
61612-42-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetate |
InChI |
InChI=1S/C11H18O2/c1-8-5-9(6-10(12)13-4)11(2,3)7-8/h7,9H,5-6H2,1-4H3/t9-/m1/s1 |
InChI Key |
UXHYWVMLZICGSS-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC([C@H](C1)CC(=O)OC)(C)C |
Canonical SMILES |
CC1=CC(C(C1)CC(=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(Acetyloxy)-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14574850.png)

![3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14574863.png)

methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)
![1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14574895.png)




![1-{4-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14574930.png)

